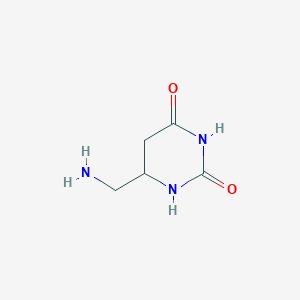
(E)-Tetrachlorvinphos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachlorvinphos is an organophosphate insecticide primarily used to control fleas, ticks, various flies, lice, and insect larvae on livestock and pets . It was first registered for use in the United States in 1966 by the U.S. Department of Agriculture . The compound is known for its effectiveness in pest control and is formulated into various products such as dusts, pet collars, sprays, emulsifiable concentrates, feed additives, and wettable powders .
Preparation Methods
The preparation of Tetrachlorvinphos involves several synthetic routes. One common method includes the reaction of 2,4,5-trichlorophenol with phosphorus oxychloride to form 2,4,5-trichlorophenyl dichlorophosphate. This intermediate is then reacted with dimethylamine to yield Tetrachlorvinphos . Industrial production methods often involve the use of toluene as a solvent and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Tetrachlorvinphos undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more toxic oxy analogs, which are essential for its full toxic effects.
Hydrolysis: In alkaline media, Tetrachlorvinphos is rapidly hydrolyzed, while it is slowly hydrolyzed in neutral and acidic media.
Dealkylation: One of the methyl groups attached to the dialkylphosphate portion can undergo dealkylation in a cytochrome P450 catalyzed reaction.
Common reagents used in these reactions include oxidizing agents, bases for hydrolysis, and cytochrome P450 enzymes for dealkylation. Major products formed from these reactions include monoalkylphosphate and 2,4,5-trichlorophenacylchloride .
Scientific Research Applications
Tetrachlorvinphos has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphate insecticides.
Industry: It is widely used in the agricultural industry for pest control on livestock and pets.
Mechanism of Action
Tetrachlorvinphos exerts its effects by inhibiting cholinesterase, an enzyme essential for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the targeted pests . The molecular targets include cholinergic neurotransmission pathways, both muscarinic and nicotinic receptors .
Comparison with Similar Compounds
Tetrachlorvinphos is similar to other organophosphate insecticides such as parathion, malathion, and diazinon . it is unique in its specific use for controlling fleas and ticks on pets and livestock . Unlike some other organophosphates, Tetrachlorvinphos is formulated into a variety of products, including pet collars and sprays, making it versatile for different applications .
Similar Compounds
- Parathion
- Malathion
- Diazinon
- Chlorpyrifos
Tetrachlorvinphos stands out due to its specific formulation and application methods, which cater to both agricultural and domestic pest control needs .
Properties
CAS No. |
22350-76-1 |
|---|---|
Molecular Formula |
C10H9Cl4O4P |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |
InChI Key |
UBCKGWBNUIFUST-BJMVGYQFSA-N |
Isomeric SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
Color/Form |
Tan to brown crystalline solid Powder Off-white crystalline solid |
density |
Bulk density 50-55 lb/cu ft |
melting_point |
203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |
physical_description |
Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |
solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |
vapor_pressure |
4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
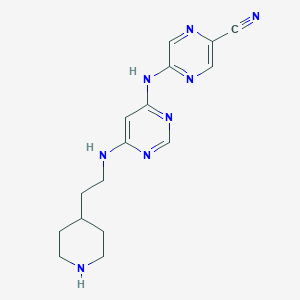
![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
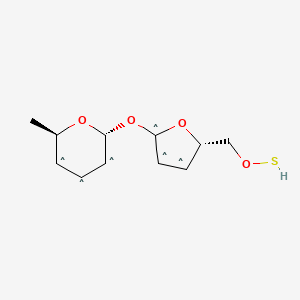
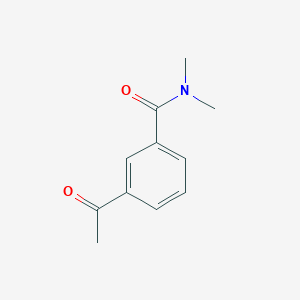
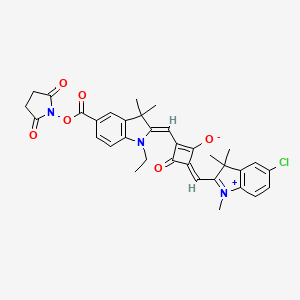

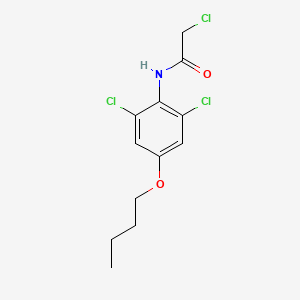
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
